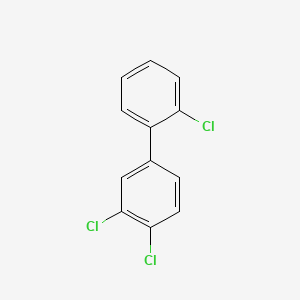

2,3',4'-Trichlorobiphenyl

Descripción general

Descripción

Synthesis Analysis

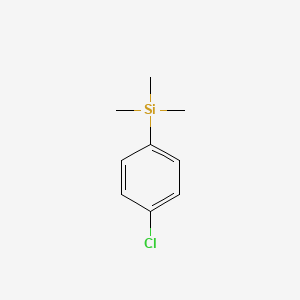

The synthesis of 2,3’,4’-Trichlorobiphenyl involves a multi-step reaction with 2 steps . The initial reaction is dominated by tin and aqueous-ethanolic hydrochloric acid . The second step involves treatment with aqueous H2SO4/Diazotization .Molecular Structure Analysis

The molecular formula of 2,3’,4’-Trichlorobiphenyl is C12H7Cl3 . The average molecular mass is 257.543 g/mol . The InChI Identifier is InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H .Chemical Reactions Analysis

The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated by using quantum chemistry calculations . Studies show that the initial reaction is dominated by OH addition to form the PCB–OH adducts .Physical And Chemical Properties Analysis

2,3’,4’-Trichlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . The water solubility is 0.00013 g/L . The logP value is between 5.43 and 5.69 .Aplicaciones Científicas De Investigación

Descloración de suelo contaminado

2,3',4'-Trichlorobifenilo se puede utilizar en la descloración de bifenilos policlorados (PCB) del suelo contaminado . El pH de la solución de reacción se controla para que sea débilmente ácido (4.90–5.10) con un sistema automático de control de pH, en el que se investigó la descloración de 2,3',4'-Trichlorobifenilo y los PCB extraídos de un suelo contaminado con PCB mediante hierro cerovalente nanoescala (NZVI) y hierro cerovalente nanoescala paladioizado (NZVI/Pd) . Esta aplicación ofrece una tecnología novedosa en la remediación de suelos contaminados con PCB .

Captación, translocación y metabolismo en plántulas de maíz

Se ha investigado la influencia del grafeno sulfonado (SG) en la absorción, translocación y metabolismo del 2,3',4'-Trichlorobifenilo en plántulas de maíz . La presencia de SG promovió significativamente la cantidad máxima de acumulación de 2,3',4'-Trichlorobifenilo en las raíces, mientras que la redujo en los tallos y las hojas . Esta investigación proporciona nuevas implicaciones para la evaluación de riesgos de SG y PCB en el medio ambiente .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,3’,4’-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,3’,4’-Trichlorobiphenyl interacts with its primary target, the Estrogen receptor, by binding to it . This interaction leads to the regulation of the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

It is known that the compound’s interaction with the estrogen receptor can influence various downstream effects related to the regulation of eukaryotic gene expression .

Result of Action

The molecular and cellular effects of 2,3’,4’-Trichlorobiphenyl’s action primarily involve the regulation of the circadian clock. By inhibiting the basal and circadian expression of the core circadian component PER1, 2,3’,4’-Trichlorobiphenyl can influence the regulation of various biological processes .

Propiedades

IUPAC Name |

1,2-dichloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMXLXBUOQMDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040303 | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38444-86-9 | |

| Record name | PCB 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 2,3',4'-trichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLL2J67A0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the potential mechanisms of toxicity for 2,3',4-Trichlorobiphenyl in the brain?

A1: While the provided abstracts don't specifically investigate 2,3',4-Trichlorobiphenyl, they shed light on the toxicity of polychlorinated biphenyls (PCBs), a group of chemicals to which 2,3',4-Trichlorobiphenyl belongs. The research highlights that PCB exposure, particularly 2,2’,5,5’-tetrachlorobiphenyl (PCB52) and its metabolites, can induce significant toxicity in both rat glioma cells (C6) and primary mouse glial cells. [] This toxicity appears to stem from the impairment of key cellular processes in astrocytes, crucial cells for normal brain function. [] The study points to increased reactive oxygen species (ROS) generation, especially within mitochondria, as a potential mechanism for PCB-induced cellular damage. [] Although the exact mechanisms for 2,3',4-Trichlorobiphenyl remain to be elucidated, its structural similarity to PCB52 suggests potential overlapping toxicity pathways. Further research is needed to directly assess the specific effects and mechanisms of 2,3',4-Trichlorobiphenyl on brain cells.

Q2: How does the structure of PCBs relate to their environmental persistence?

A2: While the provided abstracts don't directly address the environmental persistence of 2,3',4-Trichlorobiphenyl, they highlight the role of plant exudates in promoting PCB degradation by rhodococcal rhizobacteria. [] This suggests that the structure of PCBs, including factors like the number and position of chlorine atoms, influences their susceptibility to microbial degradation in the environment. Further research is necessary to determine the specific environmental fate and persistence of 2,3',4-Trichlorobiphenyl.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)